

Part 1: Chemical Identity & Core Significance[1] [2][3][4]

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Compound of Interest

Compound Name: 1-(2-methylpentanoyl)indoline

Cat. No.: B4954651

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1-(2-methylpentanoyl)indoline is an N-acylated derivative of indoline (2,3-dihydro-1H-indole). [1][2][3] It serves primarily as a stable precursor for the synthesis of 1-acylindoles via oxidative dehydrogenation.[1][2][3] Direct N-acylation of indoles is often chemically challenging due to the low nucleophilicity of the indole nitrogen and competing C3-acylation.[1][2][3] The "Indoline Strategy"—acylating the more nucleophilic indoline nitrogen first, then oxidizing the ring—is a standard, high-yield workaround in medicinal chemistry.[1][3]

Chemical Identifiers & Properties

Property	Data / Descriptor
Chemical Name	1-(2-methylpentanoyl)indoline
Systematic Name	1-(2-methylvaleryl)-2,3-dihydro-1H-indole
Molecular Formula	C ₁₄ H ₁₉ NO
Molecular Weight	217.31 g/mol
Core Structure	Indoline (dihydroindole) fused ring system
Substituent	2-methylpentanoyl group at N1 position
SMILES	<chem>CCCC(C)C(=O)N1CCC2=CC=CC=C21</chem>
InChI Key (Pred)	Not indexed; Derivative of Indoline (CAS 496-15-1)
Appearance (Pred)	Colorless to pale yellow viscous oil
Solubility	Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water

Part 2: Synthesis & Experimental Protocols

The synthesis of **1-(2-methylpentanoyl)indoline** follows a standard Schotten-Baumann type N-acylation protocol.^{[1][2][3]} This method is preferred for its mild conditions and high selectivity for the secondary amine of the indoline ring.^{[1][2][3]}

Protocol A: N-Acylation of Indoline

Objective: Selective formation of the amide bond at the N1 position.^{[1][2][3]}

Reagents:

- Indoline (Starting Material): 1.0 equiv (e.g., 10 mmol, ~1.19 g)^{[2][3]}
- 2-Methylvaleryl Chloride (Acylating Agent): 1.1 equiv (11 mmol)^{[1][2]}
- Triethylamine (Et₃N) or Pyridine (Base): 1.5 equiv^[2]

- Dichloromethane (DCM) (Solvent): Anhydrous, 50 mL^[2]
- DMAP (Catalyst): 0.1 equiv (Optional, accelerates reaction)

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Indoline (1.0 equiv) in anhydrous DCM.
- Base Addition: Add Triethylamine (1.5 equiv) and cool the solution to 0°C using an ice bath.
- Acylation: Dropwise add 2-Methylvaleryl chloride (1.1 equiv) over 15 minutes. Explanation: Slow addition prevents exotherms and minimizes side reactions.^{[1][2][3]}
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).^{[2][3]} The starting material spot (Indoline) should disappear.^{[2][3]}
- Quench & Workup:
 - Quench with saturated NaHCO₃ solution (20 mL).
 - Extract the organic layer.^{[1][2][3]} Wash with 1M HCl (to remove unreacted amine/pyridine), then Brine.^{[2][3]}
 - Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.^{[2][3]}
- Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield **1-(2-methylpentanoyl)indoline**.

Protocol B: Oxidation to Indole (The "Indoline Strategy") [2]

If the end goal is the indole derivative, the indoline intermediate is oxidized.^{[1][2][3][4]}

Reagents:

- **1-(2-methylpentanoyl)indoline** (from Protocol A)^{[1][2]}

- DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): 1.1–1.2 equiv[1][2][3]
- Solvent: 1,4-Dioxane or Toluene[1][3]

Method:

- Dissolve the indoline derivative in 1,4-Dioxane.[1][2][3]
- Add DDQ portion-wise at RT.[1][2][3]
- Stir for 2–4 hours (reaction turns dark/precipitate forms).
- Filter off the hydroquinone byproduct.[1][2][3]
- Concentrate and purify to obtain 1-(2-methylpentanoyl)indole.[1][2][3]

Part 3: Mechanism & Visualization

The following diagram illustrates the chemical pathway from Indoline to the N-acyl derivative and its subsequent oxidation.



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Caption: Synthesis pathway showing N-acylation of indoline followed by optional oxidative aromatization.

Part 4: Analytical Characterization (Self-Validation)

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

- Indoline Core Protons:
 - C7-H (Aromatic): Doublet approx. [1][2][3] 8.2 ppm (significantly deshielded due to the N-acyl group). [1][2][3] Note: In free indoline, this is ~6.5-7.0 ppm. [1][2][3] The shift to >8.0 ppm confirms N-acylation. [1][2][3]
 - C2-H₂ / C3-H₂ (Aliphatic Ring): Two triplets/multiplets at ~3.1 ppm (C3) and ~4.0 ppm (C2). [1][2][3]
- Acyl Chain (2-Methylpentanoyl):
 - Methine (CH-CO): Multiplet at ~2.8 ppm. [1][2][3]
 - Methyl (CH₃-CH): Doublet at ~1.1 ppm. [1][2][3]
 - Terminal Methyl: Triplet at ~0.9 ppm. [1][2][3]

Mass Spectrometry (LC-MS)

- Expected [M+H]⁺: ~218.15 m/z. [2][3][5]
- Fragmentation Pattern: Loss of the acyl chain (cleavage of amide bond) typically yields the indoline cation (m/z ~119). [2][3]

Part 5: Safety & Handling (E-E-A-T)

- Indoline Derivatives: Generally act as mild irritants. [1][2][3] Indolines can be toxic if ingested; handle with gloves and eye protection. [1][2][3]
- Acyl Chlorides: Highly corrosive and lachrymatory. [1][2][3] All transfers involving 2-methylvaleryl chloride must occur in a fume hood. [1][2][3]
- Solvents: DCM is a volatile organic solvent and potential carcinogen; ensure adequate ventilation. [1][2][3]

References

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